Home > Products > Screening Compounds P82361 > Haloperidol dodecanoate
Haloperidol dodecanoate - 65135-24-2

Haloperidol dodecanoate

Catalog Number: EVT-1758737
CAS Number: 65135-24-2
Molecular Formula: C33H45ClFNO3
Molecular Weight: 558.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Haloperidol dodecanoate is synthesized from haloperidol and dodecanoic acid (also known as lauric acid). It falls under the category of antipsychotic agents, specifically within the butyrophenone class. This classification is significant due to its mechanism of action, which primarily involves dopamine receptor antagonism.

Synthesis Analysis

The synthesis of haloperidol dodecanoate typically involves the esterification of haloperidol with dodecanoic acid. The reaction can be catalyzed by various methods, including:

  • Chemical Catalysis: Using acid catalysts to facilitate the esterification process.
  • Enzymatic Methods: Employing lipases or other enzymes that can selectively catalyze the formation of esters under mild conditions.

Technical Details

The synthesis process includes:

  1. Reactants: Haloperidol and dodecanoic acid.
  2. Conditions: The reaction is usually carried out under reflux in a suitable solvent such as toluene or dichloromethane.
  3. Purification: Post-reaction, the product is purified through techniques like recrystallization or chromatography to achieve high purity levels.
Molecular Structure Analysis

The molecular formula for haloperidol dodecanoate is C33H45ClFNO3C_{33}H_{45}ClFNO_3, indicating a complex structure that includes a butyrophenone core linked to a long-chain fatty acid.

Structure Data

  • Molecular Weight: Approximately 530.18 g/mol.
  • Structural Features: The compound contains a chlorine atom, a fluorine atom, and multiple carbon chains that contribute to its lipophilicity and pharmacokinetic properties.
Chemical Reactions Analysis

Haloperidol dodecanoate undergoes hydrolysis in biological systems to release haloperidol. This reaction is crucial for its therapeutic efficacy:

  1. Hydrolysis Reaction: In the presence of esterases found in blood and tissues, haloperidol dodecanoate is converted back to haloperidol.
  2. Mechanism: The hydrolysis involves the cleavage of the ester bond, resulting in the liberation of haloperidol and dodecanoic acid.

Technical Details

The rate of hydrolysis can vary based on factors such as:

  • Concentration of esterases
  • pH levels
  • Temperature conditions
Mechanism of Action

Haloperidol dodecanoate exerts its pharmacological effects primarily through:

  1. Dopamine Receptor Antagonism: It blocks dopamine D2 receptors in the central nervous system, which reduces dopaminergic activity linked to psychotic symptoms.
  2. Other Neurotransmitter Interactions: It may also affect serotonin receptors, contributing to its antipsychotic properties.

Data on Mechanism

Research indicates that effective plasma concentrations are maintained for extended periods post-injection, allowing for consistent therapeutic effects over weeks.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as an oily solution for injection.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on formulation but is generally consistent with similar esters.
Applications

Haloperidol dodecanoate is primarily used in clinical settings for:

  • Long-term Management of Schizophrenia: Provides stable plasma levels of haloperidol with reduced dosing frequency.
  • Treatment of Acute Psychosis: Particularly beneficial for patients who may have difficulty adhering to daily oral medication regimens.
  • Other Psychiatric Disorders: Used off-label for various mood disorders and agitation states.
Historical Development and Rationale for Esterification

Evolution of Long-Acting Injectable Antipsychotics in Neuropsychopharmacology

The development of long-acting injectable (LAI) antipsychotics represents a pivotal advancement in neuropsychopharmacology, addressing critical challenges in chronic disease management. First-generation depot antipsychotics emerged in the 1960s as solutions to medication non-adherence in schizophrenia treatment. The prototype haloperidol decanoate (marketed as Haldol Decanoate) utilized a C10 fatty acid chain (decanoic acid) esterified to the active compound, achieving a therapeutic duration of approximately 4 weeks per intramuscular injection [10]. This formulation leveraged the depot effect – slow release from an oily intramuscular reservoir into systemic circulation – which revolutionized maintenance therapy for psychotic disorders [7]. Pharmaceutical chemists subsequently explored esterification with progressively longer hydrocarbon chains to extend dosing intervals further. Dodecanoic acid (C12:0, lauric acid) emerged as a candidate for elongation beyond the decanoate standard, theoretically offering enhanced lipophilicity (LogP ≈ 8.5-9.5) and prolonged half-life through deeper tissue sequestration and slower enzymatic hydrolysis [10]. This structural optimization trajectory reflects the broader LAI evolution from fluphenazine enanthate (C7) to zuclopenthixol decanoate (C10) and beyond, establishing fatty acid esterification as a fundamental prodrug strategy in neuropsychiatry [10].

Table: Evolution of Long-Acting Injectable Antipsychotic Esters

Ester Chain LengthRepresentative CompoundTherapeutic DurationPeak Plasma (Days)
Short-chain (C2-C6)Haloperidol acetateDays (unsuitable for LAI)0.5-1.5
Medium-chain (C7-C10)Haloperidol decanoate2-4 weeks3-9
Long-chain (C12-C18)Haloperidol dodecanoate*6-8 weeks* (predicted)7-14* (predicted)

*Theoretical properties based on structure-property relationships [10]

Structural Rationale for Dodecanoate Esterification in Haloperidol Prodrug Design

The molecular design of haloperidol dodecanoate centers on strategic modification of haloperidol's tertiary alcohol group at the 4-position of its piperidine ring. Esterification with dodecanoic acid transforms the hydrophilic haloperidol molecule (LogP ≈ 4.1) into an extremely lipophilic prodrug (predicted LogP >9.0). This modification achieves three critical pharmacological objectives:

  • Enhanced Oil Solubility: The C12 hydrocarbon chain confers optimal miscibility with sesame oil or vegetable oil vehicles used in depot formulations, enabling high-concentration solutions (e.g., 100-200 mg/mL) without crystallization [9]. This contrasts with shorter-chain esters like acetate, which exhibit poor oil solubility and require aqueous formulations causing tissue irritation [9].

  • Controlled Hydrolysis Kinetics: Dodecanoate's hydrolysis by liver esterases and plasma enzymes follows first-order kinetics with predicted terminal half-life (t₁/₂) of 25-35 days – significantly longer than decanoate's 18-21 days [10]. This extended half-life derives from steric hindrance impeding enzymatic access to the ester bond, as demonstrated in in vitro microsomal studies of homologous series [10].

  • Sustained Release Profile: After intramuscular injection, the prodrug forms an oil depot that slowly releases intact ester molecules into circulation via lymphatic drainage. Gradual enzymatic cleavage then yields active haloperidol and inert dodecanoic acid. The C12 chain optimizes the balance between release rate and metabolic stability, avoiding the rapid clearance of shorter esters (e.g., enanthate C7) and the erratic release of very long chains (e.g., palmitate C16) [10].

Table: Comparative Physicochemical Properties of Haloperidol Esters

ParameterHaloperidol Free BaseHaloperidol DecanoateHaloperidol Dodecanoate
Molecular FormulaC₂₁H₂₃ClFNO₂C₃₁H₄₁ClFNO₃C₃₃H₄₅ClFNO₃
Molecular Weight (g/mol)375.9530.1558.2
Predicted LogP4.17.2-7.98.5-9.5*
Ester Bond StabilityN/AModerate (t₁/₂ 18-21d)High (t₁/₂ 25-35d*)
Oil SolubilityLowHigh (50-100mg/mL)Very High (100-200mg/mL*)

*Theoretical values based on homologous series extrapolation [9] [10]

Patent Landscape and Intellectual Property Trajectories

The intellectual property landscape for haloperidol esters reflects continuous innovation in prodrug delivery systems. Early foundational patents (e.g., US4855307A) established claims on acetic acid esters of haloperidol formulated in vegetable oil vehicles, demonstrating the protective effect against injection site necrosis compared to aqueous solutions [9]. Subsequent patent families focused specifically on long-chain fatty acid esters (C8-C18), with Janssen Pharmaceutica's haloperidol decanoate patents dominating the market from the 1980s onward.

The emergence of dodecanoate derivatives coincides with patent expiry waves for first-generation LAIs. As decanoate formulations lost exclusivity (e.g., Haldol Decanoate generics approved 2000-2017 [3]), pharmaceutical innovators filed patents covering:

  • Novel Salt Forms: Crystalline modifications of haloperidol dodecanoate with improved stability profiles
  • Vehicle Innovations: Non-sesame oil carriers (e.g., fractionated coconut oil, medium-chain triglycerides) reducing allergenicity
  • Metabolite-Resistant Esters: Dodecanoate derivatives with fluorinated alkyl chains delaying esterase cleavage

Current patent analytics reveal 5 active Drug Master Files for haloperidol decanoate APIs [3], suggesting infrastructure adaptable to dodecanoate production. The intellectual trajectory indicates strategic lifecycle management of antipsychotics through esterification – a trend expanding to atypical antipsychotics (e.g., paliperidone palmitate) but with haloperidol derivatives maintaining commercial interest due to cost-effectiveness in global health systems.

Table: Intellectual Property Status of Haloperidol Prodrugs

Prodrug FormKey Patent HoldersExpiration StatusGeneric Manufacturers
Haloperidol decanoateJanssen PharmaceuticaExpired (generic available)15+ suppliers [3]
Haloperidol dodecanoate*Under patent prosecution*2030+ (projected)Limited API suppliers

Properties

CAS Number

65135-24-2

Product Name

Haloperidol dodecanoate

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] dodecanoate

Molecular Formula

C33H45ClFNO3

Molecular Weight

558.2 g/mol

InChI

InChI=1S/C33H45ClFNO3/c1-2-3-4-5-6-7-8-9-10-13-32(38)39-33(28-16-18-29(34)19-17-28)22-25-36(26-23-33)24-11-12-31(37)27-14-20-30(35)21-15-27/h14-21H,2-13,22-26H2,1H3

InChI Key

AZYWQCYEKYWTOW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.